Comparative Inhibition of Human Eosinophil Peroxidase (EPX) vs. Myeloperoxidase (MPO)
This compound demonstrates a clear functional differentiation in its ability to inhibit related human peroxidases. Its potency against EPX is significantly lower than against MPO, establishing a selectivity profile that is critical for experimental design. This data is derived from a comparative study within the same research program [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 360 nM (EPX inhibition) |
| Comparator Or Baseline | 1.40 nM (Inhibition of human MPO by the same compound) |
| Quantified Difference | ~257-fold lower potency against EPX compared to MPO |
| Conditions | In vitro enzyme assay: Inhibition of human EPX bromination activity using tyrosine as substrate; recombinant human MPO assay. |
Why This Matters
This ~257-fold selectivity window for MPO over EPX is a quantifiable differentiator, allowing researchers to probe MPO-specific pathways with minimized EPX interference, a feature not present in uncharacterized analogs.
- [1] BindingDB. Entry BDBM50554035 (CHEMBL4790231). Affinity Data for 2,6-Dibromo-3,4-dichlorophenyl isothiocyanate. View Source
